4-methoxyphenyl (4-bromophenoxy)acetate
Description
4-Methoxyphenyl (4-bromophenoxy)acetate is a synthetic ester derivative characterized by a central acetoxy group bridging two aromatic rings: a 4-methoxyphenyl moiety and a 4-bromophenoxy group. Its molecular formula is C₁₅H₁₃BrO₄, with a molecular weight of 353.17 g/mol (calculated). The compound’s structure features a bromine atom at the para position of the phenoxy ring and a methoxy group at the para position of the phenyl ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-6-8-14(9-7-12)20-15(17)10-19-13-4-2-11(16)3-5-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPBMCHQCGIQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Phenoxy/Phenyl Acetates
The biological and physicochemical properties of aryl acetates are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analog 4-bromophenyl (4-chlorophenoxy)acetate .
Key Observations:
Methoxy Group : The 4-methoxy substituent increases electron density on the phenyl ring, which may stabilize radical intermediates in antioxidant or pro-oxidant pathways .
Chain Flexibility : Compounds with alkyl chains (e.g., 5-bromopentyloxy in ) exhibit lower LogP values but greater conformational flexibility, influencing binding to enzyme active sites.
Antimicrobial Activity:
- Oxadiazole-Piperazine Derivatives : Compounds like ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate (LogP ~2.8) show moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the piperazine moiety’s ability to disrupt bacterial membranes .
- Chicoreus ramosus Derivatives : 3-(4-Methoxyphenyl)propionic acid, isolated from marine gastropods, exhibits cytotoxic activity against HeLa cells (IC₅₀ = 18 µM), suggesting that the 4-methoxyphenyl group enhances antiproliferative effects .
Anticancer Potential:
- trans-4-Methoxychalcone : A structurally related compound from Chicoreus ramosus demonstrated potent antioxidant activity (IC₅₀ = 2.1 µM in DPPH assay) and moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
